molecular formula C13H13NO4 B1512634 Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 1267901-30-3

Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1512634
CAS RN: 1267901-30-3
M. Wt: 247.25 g/mol
InChI Key: SOQAHPVQGVNBTO-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, also known as MMIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MMIC belongs to the family of isoxazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles, demonstrating the potential of methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate in complex chemical syntheses (Galenko et al., 2015).
  • A study reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization, showcasing the versatility of compounds related to this compound in producing a variety of chemical structures (Serebryannikova et al., 2019).

Pharmaceutical Applications

  • Methyl 4-imidazolylpyrrole-2-carboxylates, derived from reactions involving 5-methoxyisoxazoles, were synthesized, indicating the relevance of this compound in the creation of potentially useful pharmaceutical compounds (Galenko et al., 2015).

Biological Activities

  • Novel comenic acid derivatives containing isoxazole and isothiazole moieties, which could be structurally related to this compound, demonstrated a synergistic effect in combination with the antitumor drug Temozolomid in brain tumors chemotherapy (Kletskov et al., 2018).

properties

IUPAC Name

methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-6-4-5-7-10(9)16-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQAHPVQGVNBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855773
Record name Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267901-30-3
Record name Methyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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